molecular formula C12H20O4-2 B8454917 Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-

Cat. No. B8454917
M. Wt: 228.28 g/mol
InChI Key: GZXJUSAZKVWMKM-UHFFFAOYSA-L
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Patent
US04935551

Procedure details

The objects of the present invention are achieved by a process in which diisopropylbenzene, comprised of m-diisopropylbenzene diisopropylbenzene and less than 6% o-diisopropylbenzene, is oxidized under anhydrous, non-alkaline conditions with oxygen or air at about 85° C.-95° C. in a continuous process. The hydroperoxidation method of the present invention produced a 92.8% yield of m-diisopropylbenzene dihydroperoxide (m-DHP) and m-diisopropylbenzene hydroxyhydroperoxide (m-HHP), of which approximately 75% was m-DHP and 25% was m-HHP. Furthermore, the composition remains substantially the same through at least ten cycles of batch operations.
Name
m-diisopropylbenzene hydroxyhydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
m-diisopropylbenzene diisopropylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1C(C)C)(C)C.C(C1C=CC=CC=1C(C)C)(C)C.[CH:25]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH:34]([CH3:36])[CH3:35])[CH:29]=1)([CH3:27])[CH3:26].[O:37]=[O:38].[OH:39][O:40]O.C(C1C=CC=C(C(C)C)C=1)(C)C>>[O-:39][OH:40].[O-:37][OH:38].[CH:34]([C:30]1[CH:31]=[CH:32][CH:33]=[C:28]([CH:25]([CH3:27])[CH3:26])[CH:29]=1)([CH3:36])[CH3:35] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
m-diisopropylbenzene hydroxyhydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Three
Name
m-diisopropylbenzene diisopropylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C.C(C)(C)C1=CC(=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 85° C.-95° C.

Outcomes

Product
Name
Type
product
Smiles
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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